molecular formula C13H12Cl3N5O B1663860 3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine;hydrochloride CAS No. 899431-18-6

3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine;hydrochloride

Cat. No.: B1663860
CAS No.: 899431-18-6
M. Wt: 360.6 g/mol
InChI Key: ZHFJJBAKSROKNO-UHFFFAOYSA-N
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Description

A 438079 hydrochloride is a competitive antagonist of the nucleotide receptor P2X7 . It is a selective P2X7 purinoceptor antagonist in both human and rat with minimal activity at 75 different G-protein-coupled receptors, enzymes, transporters, and ion channels .


Molecular Structure Analysis

The empirical formula of A 438079 hydrochloride is C13H9Cl2N5·HCl . The molecular weight is 342.61 on an anhydrous basis . The structure includes a tetrazole ring, which is a five-membered ring with four nitrogen atoms .


Physical and Chemical Properties Analysis

A 438079 hydrochloride is a solid substance . It has a high solubility in DMSO, with a solubility of 40 mg/mL . The storage condition is at 4°C, dry, and sealed .

Scientific Research Applications

Adsorption and Removal of Antibacterial Agents

Research on the removal of tetracycline hydrochloride (TC) from water bodies focuses on using biochar derived from crayfish shells. Ball-milled biochar shows enhanced adsorption capacity for TC, demonstrating potential application in wastewater treatment. The study emphasizes the physisorption and chemisorption mechanisms involving hydroxyl complexation, hydrogen bonding, and electrostatic interaction, highlighting the environmental adaptability and reusability of the biochar in TC treatment (Zhang et al., 2021).

Drug Delivery Systems

A study on gastroretentive drug delivery systems explored the formulation of ranitidine hydrochloride, investigating various factors influencing drug release and floating properties. This research contributes to the development of more efficient and controlled drug delivery methods (Dave, Amin, & Patel, 2004).

Chemical and Physical Properties of Hydrochloric Acid

An examination of hydrogen chloride (HCl) and hydrochloric acid reveals their widespread use in various applications, including organic and inorganic synthesis, salt formation, pH control, and surface cleaning. The study discusses the confusion in terminology and the distinct behaviors of different forms of HCl in solid-state protonation, which has implications in pharmaceuticals and other scientific fields (Perumalla & Sun, 2012).

Lithium-based Rechargeable Batteries

Research on nonaqueous liquid electrolytes for lithium-based rechargeable batteries includes the study of various lithium salts such as lithium perchlorate (LiClO4) and lithium tetrafluoroborate (LiBF4). This research is crucial for advancing battery technology, particularly in enhancing the performance and safety of lithium-ion batteries (Xu, 2004).

Platinum Complexes in Cancer Therapy

A study on platinum(IV) complexes investigated their effectiveness in overcoming resistance to cisplatin and suppressing the proliferation of ovarian cancer cells. This research is significant for developing new therapeutic agents for treating cisplatin-resistant cancers (Kozubík et al., 2005).

NMR Spectroscopy of Solid Amino Acid Hydrochlorides

The use of chlorine-35/37 NMR spectroscopy in studying solid amino acid hydrochlorides has been explored. This technique provides insights into the hydrogen-bonded proton positions, contributing to a better understanding of molecular structures and interactions in these compounds (Bryce & Sward, 2006).

Quantitative Analysis in Pharmacological Research

A validated liquid chromatography-tandem mass spectrometric method for determining SCH 211803 in rat and monkey plasma illustrates the importance of sensitive and accurate analytical techniques in pharmacokinetics and drug metabolism studies (Yang, Wu, Clement, & Rudewicz, 2004).

Corrosion Inhibition in Industrial Applications

Research on eco-friendly green corrosion inhibitors for steel in 15% HCl medium addresses the need for environmentally benign solutions in industrial processes. Such studies are vital for developing effective corrosion protection strategies in acidizing environments (Singh et al., 2020).

Future Directions

A 438079 hydrochloride has been used in research to study its effects on various conditions. For example, it has been found to alleviate oxidative stress of the lung in LPS-induced septic rats . This suggests potential future directions in studying its effects on oxidative stress and inflammation-related conditions.

Biochemical Analysis

Biochemical Properties

A 438079 hydrochloride interacts with the P2X7 purinergic receptor, a type of ATP-gated ion channel . It acts as a competitive antagonist, binding to the receptor and preventing its activation by ATP . This interaction can influence various biochemical reactions within the cell, particularly those involving calcium signaling .

Cellular Effects

The effects of A 438079 hydrochloride on cells are largely due to its antagonistic action on the P2X7 receptor . By inhibiting this receptor, A 438079 hydrochloride can affect cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit methamphetamine-induced microglial migration and phagocytosis .

Molecular Mechanism

The molecular mechanism of A 438079 hydrochloride involves its binding to the P2X7 receptor, preventing the receptor’s activation by ATP . This can lead to changes in gene expression and cellular function, as the P2X7 receptor is involved in a variety of cellular processes .

Temporal Effects in Laboratory Settings

The effects of A 438079 hydrochloride can change over time in laboratory settings . For example, it has been shown to decrease the levels of various oxidative stress markers in septic rats over time .

Dosage Effects in Animal Models

In animal models, the effects of A 438079 hydrochloride can vary with different dosages . For example, it has been shown to reduce pathological nociception in models of neuropathic pain .

Metabolic Pathways

Given its role as a P2X7 receptor antagonist, it may influence pathways involving ATP and calcium signaling .

Transport and Distribution

Given its role as a P2X7 receptor antagonist, it is likely to be distributed wherever P2X7 receptors are present .

Subcellular Localization

Given its role as a P2X7 receptor antagonist, it is likely to be localized wherever P2X7 receptors are present, including the cell membrane .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of A 438079 hydrochloride involves multiple steps starting from commercially available starting materials.", "Starting Materials": [ "4,6-dichloro-2-methylquinoline", "4-methoxymethylphenylboronic acid", "Sodium hydroxide", "Hydrochloric acid", "Palladium acetate", "Triphenylphosphine", "Diisopropylethylamine", "Methanol", "Ethyl acetate", "Water", "Sodium chloride" ], "Reaction": [ "Step 1: Preparation of 4-methoxymethylphenylboronic acid by reacting 4-methoxymethylphenylboronic acid with sodium hydroxide in water.", "Step 2: Preparation of 4-(4-methoxymethylphenyl)quinoline by reacting 4,6-dichloro-2-methylquinoline with 4-methoxymethylphenylboronic acid in the presence of palladium acetate and triphenylphosphine as catalysts in methanol and diisopropylethylamine as a base.", "Step 3: Preparation of A 438079 by reacting 4-(4-methoxymethylphenyl)quinoline with hydrochloric acid in ethyl acetate and water and then isolating the hydrochloride salt by adding sodium chloride." ] }

CAS No.

899431-18-6

Molecular Formula

C13H12Cl3N5O

Molecular Weight

360.6 g/mol

IUPAC Name

3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine;hydrate;hydrochloride

InChI

InChI=1S/C13H9Cl2N5.ClH.H2O/c14-11-5-1-4-10(12(11)15)13-17-18-19-20(13)8-9-3-2-6-16-7-9;;/h1-7H,8H2;1H;1H2

InChI Key

ZHFJJBAKSROKNO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NN=NN2CC3=CN=CC=C3.Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NN=NN2CC3=CN=CC=C3.O.Cl

Pictograms

Acute Toxic

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[[5-(2,3-dichlorophenyl)tetrazol-1-yl]methyl]pyridine;hydrochloride

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